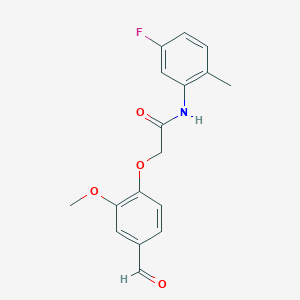![molecular formula C16H22BrN3O3 B4134590 2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4134590.png)
2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide
Übersicht
Beschreibung
2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide is a complex organic compound with the molecular formula C16H22BrN3O3 and a molecular weight of 384.26818 g/mol . This compound is characterized by the presence of a bromo-substituted phenoxy group, an acetyl group, and a cyclohexylhydrazinecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide typically involves multiple steps, starting with the preparation of the bromo-substituted phenoxyacetyl intermediate. This intermediate is then reacted with cyclohexylhydrazinecarboxamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo-substituted phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The bromo-substituted phenoxy group may interact with enzymes or receptors, leading to modulation of biological processes. The acetyl and cyclohexylhydrazinecarboxamide moieties may contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-bromo-4-methylacetanilide: This compound shares the bromo-substituted phenoxy group but lacks the cyclohexylhydrazinecarboxamide moiety.
4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoic acid: This compound has a similar structure but includes a benzoic acid group instead of the cyclohexylhydrazinecarboxamide moiety.
The uniqueness of 2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-11-9-12(17)7-8-14(11)23-10-15(21)19-20-16(22)18-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAORNGUTHXTWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4134511.png)
![2-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4134514.png)
![1-(4-bromophenyl)-2-({4-(prop-2-en-1-yl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B4134517.png)
![N-{[4-allyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134519.png)
![4-Methyl-3-[(4-nitrophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazole](/img/structure/B4134525.png)
![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B4134532.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4134540.png)
![3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1-(4-methoxyphenyl)-1-methylthiourea](/img/structure/B4134547.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4134567.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-3-ol](/img/structure/B4134605.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4134610.png)
![6-(4-nitrophenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-4-carboxylic acid](/img/structure/B4134611.png)
![N-[3-(3-BUTOXYBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4134618.png)
